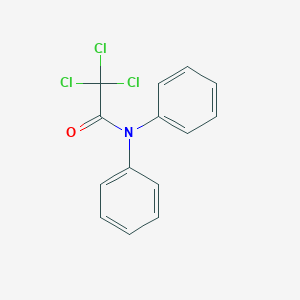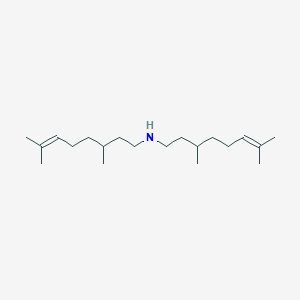
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- is a complex organic compound with a unique structure that includes a benzene ring, a butanoic acid chain, a tert-butyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the introduction of the tert-butyl group and the formation of the butanoic acid chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzene ring and tert-butyl group influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-: Lacks the nitro group, resulting in different chemical properties.
Benzenebutanoic acid, 3-nitro-: Lacks the tert-butyl group, affecting its reactivity and applications.
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-amino-: The nitro group is replaced with an amino group, altering its biological activity.
Uniqueness
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications not found in its analogs. The presence of both the nitro and tert-butyl groups makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
35288-12-1 |
|---|---|
分子式 |
C14H17NO5 |
分子量 |
279.29 g/mol |
IUPAC名 |
4-(4-tert-butyl-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)10-5-4-9(8-11(10)15(19)20)12(16)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
InChIキー |
VFFPRQUKECOMLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)CCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

